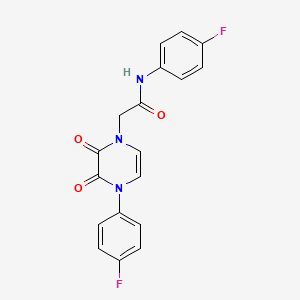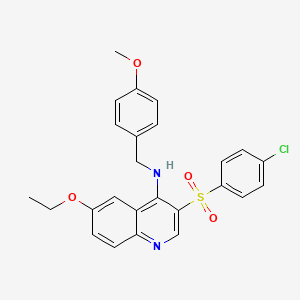
3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine is a quinoline derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments. In
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds with structural similarities to "3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine" have been synthesized and analyzed for their structural properties. For example, quinoline derivatives demonstrate a range of pharmacological activities, making them significant in drug discovery. Organoselenium compounds, including selenium-containing quinolines, show promising antioxidant activities and serve as versatile building blocks for regio-, chemio-, and stereoselective reactions (Bocchini et al., 2020). This highlights the potential of the compound for use in the synthesis of new pharmacologically active molecules.
Antibacterial Activity
Sulfonamide derivatives of quinoxaline have been synthesized and evaluated for their antibacterial activities against common pathogens like Staphylococcus spp. and Escherichia coli. These studies demonstrate the antibacterial potential of sulfonamide and quinoline derivatives, suggesting a possible application of "3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine" in developing new antibacterial agents (Alavi et al., 2017).
Antioxidant Properties
Research into selenium-containing quinolines has uncovered significant antioxidant properties, highlighting their potential in combating oxidative stress-related conditions. Such compounds have shown effectiveness in various antioxidant assays, including DPPH, ABTS, and FRAP assays (Bocchini et al., 2020). This points to the potential research application of "3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine" in developing treatments or supplements aimed at reducing oxidative stress.
Pro-Apoptotic Effects in Cancer Cells
Sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in various cancer cell lines. These compounds have been found to significantly reduce cell proliferation and induce the expression of pro-apoptotic genes, suggesting a potential application in cancer therapy (Cumaoğlu et al., 2015).
Environmental Applications
Tertiary amine-functionalized adsorption resins have been developed for the removal of environmental pollutants like benzophenone-4 from water. This research demonstrates the utility of amine-functionalized compounds in environmental protection, suggesting a potential application for "3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine" in creating new materials for pollutant adsorption and removal (Zhou et al., 2018).
Mécanisme D'action
Target of Action
Quinoline derivatives have been reported to interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine”. Quinoline derivatives often exert their effects by binding to their targets and modulating their activity .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific targets .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O4S/c1-3-32-20-10-13-23-22(14-20)25(28-15-17-4-8-19(31-2)9-5-17)24(16-27-23)33(29,30)21-11-6-18(26)7-12-21/h4-14,16H,3,15H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRIHQMVFOFKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

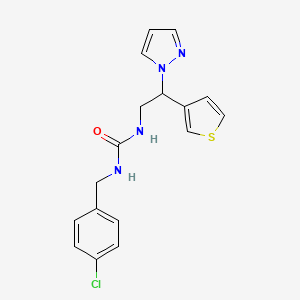
![4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2680918.png)
![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate](/img/structure/B2680919.png)
![N-(4-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2680920.png)
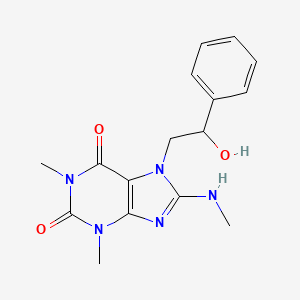
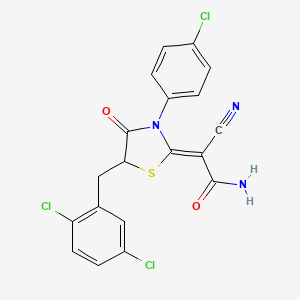
![3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2680924.png)
![3-methoxy-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2680925.png)
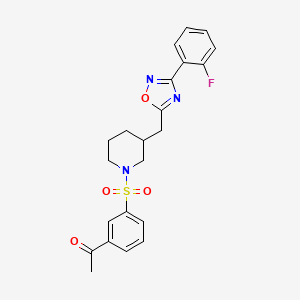
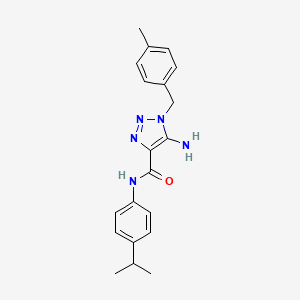
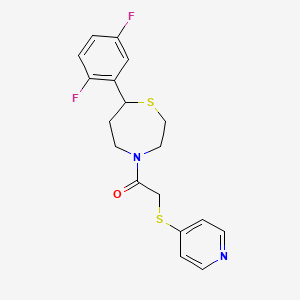
![N-(2,6-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2680932.png)
